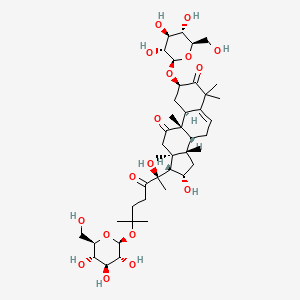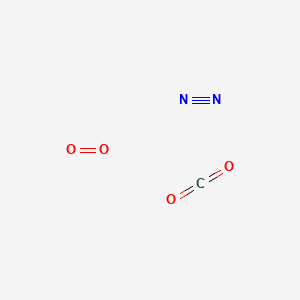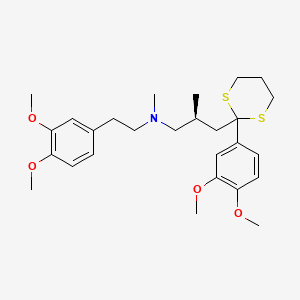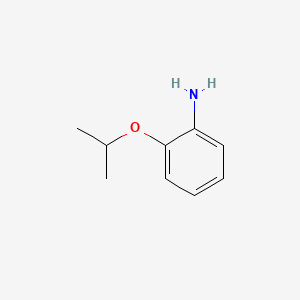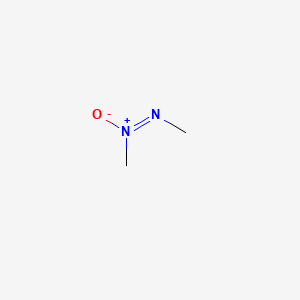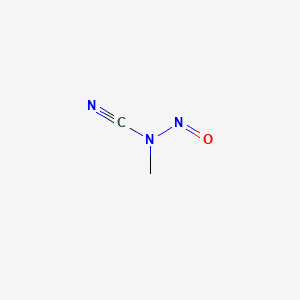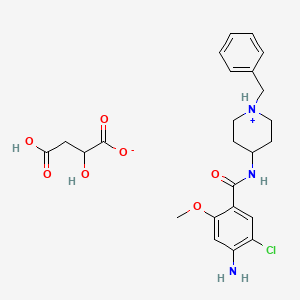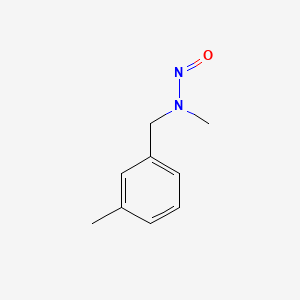![molecular formula C20H11NO2 B1215403 6-硝基苯并[a]芘 CAS No. 63041-90-7](/img/structure/B1215403.png)
6-硝基苯并[a]芘
描述
6-Nitrobenz(a)pyrene is a nitrated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H11NO2 and a molecular weight of 297.3068 g/mol . It is an environmental pollutant known for its persistence and potential carcinogenic properties . This compound is produced from direct sources such as diesel and gasoline exhaust, as well as from the gas-phase reactions of PAHs with nitrogen oxides .
科学研究应用
6-Nitrobenz(a)pyrene has several scientific research applications:
Carcinogenic Studies: It is used to study the mechanisms of carcinogenesis due to its known carcinogenic properties.
Endocrine Disruption: Research has shown that it can disrupt endocrine functions.
Environmental Pollutant Studies: It serves as a model compound for studying the environmental impact of nitrated PAHs.
作用机制
Target of Action
The primary target of 6-Nitrobenzo[a]pyrene is DNA . The compound forms DNA adducts, which are segments of DNA bound to a cancer-causing chemical . This process could potentially lead to mutations and cancer .
Mode of Action
6-Nitrobenzo[a]pyrene interacts with its targets through metabolic activation . It is biochemically inert and requires some degree of metabolic activation to form the reactive species of the carcinogen molecule . All reactive forms are electrophilic reagents which readily bind to cellular nucleophiles such as DNA, RNA, and protein .
Biochemical Pathways
The metabolism of 6-Nitrobenzo[a]pyrene leads to the formation of one major metabolite, 3-hydroxy-6-nitrobenzo[a]pyrene . This metabolite binds to the DNA of both tissues . The compound is also metabolized by human intestinal microflora to 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene .
Pharmacokinetics
It is known that the compound is metabolized in both human and rodent microsomes and tissue culture . The compound displays significant biochemical variation in both conjugation reactions to water-soluble products and the region of the carcinogen molecule where the drug metabolizing enzymes attack .
Result of Action
The result of the action of 6-Nitrobenzo[a]pyrene is the formation of DNA adducts, which can lead to mutations and potentially cancer . The compound has been found to cause transformation of animal and human cultured cells and was mutagenic to cultured animal cells .
Action Environment
6-Nitrobenzo[a]pyrene is an environmental pollutant . It is produced from direct sources such as diesel, gasoline exhaust and by the gas-phase reactions of polycyclic aromatic hydrocarbons (PAHs) with oxides of nitrogen . The environment can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
6-Nitrobenzo[a]pyrene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic activation and detoxification. One of the key enzymes that interact with 6-Nitrobenzo[a]pyrene is cytochrome P450, which metabolizes the compound into reactive intermediates. These intermediates can form DNA adducts, leading to mutagenesis and carcinogenesis . Additionally, 6-Nitrobenzo[a]pyrene interacts with glutathione S-transferase, which facilitates its conjugation with glutathione, aiding in its detoxification .
Cellular Effects
6-Nitrobenzo[a]pyrene has profound effects on various cell types and cellular processes. It has been shown to induce morphological transformations in mammalian cells, including Syrian hamster embryo cells and mouse fibroblast cells . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, 6-Nitrobenzo[a]pyrene can activate the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism and inflammatory responses . This activation can result in increased production of reactive oxygen species, leading to oxidative stress and cellular damage.
Molecular Mechanism
The molecular mechanism of 6-Nitrobenzo[a]pyrene involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can covalently bind to DNA, forming DNA adducts that can cause mutations . Additionally, 6-Nitrobenzo[a]pyrene can inhibit or activate various enzymes, influencing cellular processes such as apoptosis and cell proliferation. The compound’s ability to induce oxidative stress further contributes to its carcinogenic potential by damaging cellular macromolecules, including lipids, proteins, and nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitrobenzo[a]pyrene can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under certain conditions but can degrade when exposed to light and heat . Long-term exposure to 6-Nitrobenzo[a]pyrene in in vitro and in vivo studies has demonstrated its potential to cause chronic cellular damage, including DNA mutations and carcinogenesis . The temporal effects also depend on the concentration and duration of exposure, with higher concentrations leading to more pronounced effects.
Dosage Effects in Animal Models
The effects of 6-Nitrobenzo[a]pyrene vary with different dosages in animal models. At low doses, the compound may induce subtle changes in gene expression and cellular metabolism without causing significant toxicity . At higher doses, 6-Nitrobenzo[a]pyrene can cause severe toxic effects, including liver damage, immune suppression, and tumor formation . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These findings highlight the importance of dose-response relationships in assessing the risk of exposure to 6-Nitrobenzo[a]pyrene.
Metabolic Pathways
6-Nitrobenzo[a]pyrene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates, which can be further metabolized by phase II enzymes such as glutathione S-transferase . These metabolic pathways play a crucial role in determining the compound’s toxicity and carcinogenicity. Additionally, 6-Nitrobenzo[a]pyrene can influence metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .
Transport and Distribution
The transport and distribution of 6-Nitrobenzo[a]pyrene within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 6-Nitrobenzo[a]pyrene can bind to intracellular proteins and lipids, influencing its localization and accumulation. The distribution of 6-Nitrobenzo[a]pyrene within tissues is also affected by its lipophilicity, allowing it to accumulate in fatty tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 6-Nitrobenzo[a]pyrene is critical for understanding its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, 6-Nitrobenzo[a]pyrene can accumulate in the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . This subcellular localization is essential for its role in inducing DNA damage and carcinogenesis.
准备方法
化学反应分析
6-Nitrobenz(a)pyrene undergoes various chemical reactions, including:
Reduction: It can be reduced to 6-aminobenzo[a]pyrene and 6-nitrosobenzo[a]pyrene by human intestinal microflora.
Oxidation: Under visible-light irradiation, it releases nitric oxide and forms the 6-oxybenzo[a]pyrene radical.
Substitution: Reacts with chromic acid in acetic acid to form 7-oxo-7H-benz[de]anthracene dicarboxylic acid-3,4-anhydride.
Common reagents used in these reactions include nitric acid, chromic acid, and visible light for photochemical reactions. Major products formed include 6-aminobenzo[a]pyrene, 6-nitrosobenzo[a]pyrene, and various oxidized derivatives .
相似化合物的比较
6-Nitrobenz(a)pyrene is similar to other nitrated PAHs such as 1-nitropyrene and 3-nitrofluoranthene . it is unique due to its specific structure and the types of reactions it undergoes. Unlike some other nitrated PAHs, 6-Nitrobenz(a)pyrene has been shown to release nitric oxide under photochemical conditions .
Similar compounds include:
- 1-Nitropyrene
- 3-Nitrofluoranthene
- 2-Nitrofluorene
These compounds share similar environmental persistence and potential health impacts but differ in their specific chemical behaviors and applications .
属性
IUPAC Name |
6-nitrobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAFYSZGOFZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=CC=CC(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075083 | |
| Record name | Benzo[a]pyrene, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Limited solubility in toluene and benzene | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ionization potential (IP), electron affinity (EA), dipole moment (mu) and electronic polarizability (alpha) of 1-, 3- and 6-nitrobenzo[a]pyrene isomers (1-NBaP, 3-NBaP, 6-NBaP) were determined by using density functional theory (DFT) and recent semiempirical PM6 methods. Calculated IP value remains almost constant along the series of isomers, while EA value depends on the nitro group position, increasing by ca. 0.2 eV on passing from 6- to 1-NBaP (or 3-NBaP) isomer. Stability, mu and alpha values decrease in the order 6-NBaP < 1-NBa approximately 3-NBaP, the largest mu variation being predicted to be 1.5 D (30%) by DFT computations. The results obtained herein are consistent with the observed greater mutagenic activity of 3- and 1-NBaP in comparison to 6-NBaP isomer, suggesting that both binding to enzyme, which depends on electric properties, and reduction process, which is related to EA value may be crucial steps in the mutagenic mechanism of this series of isomers. | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow needles, recrystallzed from benzene; yellow crystalline solid; orange crystals | |
CAS No. |
63041-90-7 | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrobenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitrobenzo[a]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2BFP66YG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
250.5-251 °C; 255-256 °C, Melting point: 260 °C (certified purity) | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-nitroBaP?
A1: 6-nitroBaP has a molecular formula of C20H11NO2 and a molecular weight of 297.3 g/mol. [, , ]
Q2: What spectroscopic techniques are used to characterize 6-nitroBaP?
A2: Various spectroscopic techniques, including UV-Vis absorption, fluorescence, infrared (IR), Raman, mass spectrometry (MS), and nuclear magnetic resonance (NMR), have been employed to characterize 6-nitroBaP and its metabolites. [, , ]
Q3: Where is 6-nitroBaP found in the environment?
A3: 6-nitroBaP is primarily formed during incomplete combustion processes and is found in diesel exhaust, ambient air, and contaminated soil. [, , ]
Q4: What are the environmental concerns associated with 6-nitroBaP?
A4: 6-nitroBaP is a potent mutagen and potential carcinogen, posing significant risks to human and environmental health. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts. [, ]
Q5: How is 6-nitroBaP metabolized in biological systems?
A5: 6-nitroBaP can be metabolized via both nitroreduction and ring oxidation pathways. Nitroreduction, often facilitated by intestinal microflora, leads to the formation of 6-aminobenzo[a]pyrene. Ring oxidation, primarily mediated by cytochrome P450 enzymes, generates hydroxylated metabolites, including dihydrodiols and quinones. [, , , , , , , , ]
Q6: Which metabolites of 6-nitroBaP are considered mutagenic?
A6: Both ring-oxidized metabolites, such as dihydrodiols and quinones, and nitroreduced metabolites, particularly 6-nitrosobenzo[a]pyrene, have been shown to exhibit mutagenic properties. [, , , , ]
Q7: What is the role of the nitro group orientation in the mutagenicity of 6-nitroBaP?
A7: Research suggests that the orientation of the nitro group relative to the aromatic ring system influences the compound's mutagenicity. The perpendicular orientation in 6-nitroBaP has been linked to its weaker direct-acting mutagenicity compared to isomers with coplanar nitro groups. [, ]
Q8: Does 6-nitroBaP exhibit sex-specific carcinogenicity?
A8: Studies have shown that 6-nitroBaP can induce liver tumors in male mice, but not in females, after intraperitoneal injection. This suggests potential sex-specific differences in its carcinogenic potential, possibly related to hormonal influences on metabolism or DNA repair mechanisms. []
Q9: How does 6-nitroBaP interact with DNA?
A9: Metabolites of 6-nitroBaP, particularly the diol epoxides formed through ring oxidation, can form covalent adducts with DNA, primarily at guanine bases. This DNA damage is considered a key event in its mutagenic and carcinogenic activity. [, , ]
Q10: What are the long-term health effects of exposure to 6-nitroBaP?
A10: While definitive data on long-term human health effects are limited, 6-nitroBaP's mutagenic and carcinogenic potential in experimental models raises concerns about its potential to contribute to cancer development and other chronic diseases following prolonged exposure. [, ]
Q11: What analytical methods are used to determine 6-nitroBaP levels in environmental samples?
A11: Gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of 6-nitroBaP in environmental matrices. Various detection methods, including electron capture detection (ECD), negative ion chemical ionization mass spectrometry (NICIMS), and chemiluminescence detection, have been employed. [, , ]
Q12: What is the significance of studying the photodecomposition of 6-nitroBaP?
A12: Understanding the photodecomposition of 6-nitroBaP is crucial for assessing its fate and persistence in the environment. Studies have shown that 6-nitroBaP can undergo photodegradation when exposed to light, potentially leading to the formation of less harmful or more readily degradable products. []
Q13: How can computational chemistry contribute to the study of 6-nitroBaP?
A13: Computational chemistry tools, such as density functional theory (DFT), can be used to model the molecular structure, electronic properties, and reactivity of 6-nitroBaP. These simulations provide insights into its metabolic pathways, DNA binding affinity, and potential for forming mutagenic intermediates. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



